Nerylgeraniol-18-oic acid
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Overview
Description
Nerylgeraniol-18-oic acid is a linear diterpene compound isolated from the leaves of Calocedrus microlepic var. formosana . It is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nerylgeraniol-18-oic acid involves several key steps, including iodization-rearrangement of 2,3-epoxy alcohol and stereoselective Claisen rearrangement . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high stereoselectivity and yield.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized through organic synthesis procedures involving high-resolution electron impact mass spectroscopy (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation .
Chemical Reactions Analysis
Types of Reactions
Nerylgeraniol-18-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Nerylgeraniol-18-oic acid has several scientific research applications, including:
Chemistry: Used as a model compound for studying diterpene synthesis and reactions.
Biology: Investigated for its potential cytotoxic activity against certain cell lines.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of nerylgeraniol-18-oic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
15-Methoxypinusolidic acid: Another diterpene isolated from the same plant.
Taiwaniaflavone: A biflavone with similar biological activities.
3-(3,4-Dihydroxyphenyl)-1-propanol: A phenolic compound with potential cytotoxic activity.
Uniqueness
Nerylgeraniol-18-oic acid is unique due to its linear diterpene structure and specific biological activities. Its distinct chemical properties and potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2E,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-16(2)8-5-12-19(20(22)23)13-7-11-17(3)9-6-10-18(4)14-15-21/h8-9,13-14,21H,5-7,10-12,15H2,1-4H3,(H,22,23)/b17-9+,18-14+,19-13+ |
InChI Key |
USXGDFAHMRCBBX-PFZXPCEQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/CC/C(=C/CO)/C)/C)/C(=O)O)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C(=O)O)C |
Origin of Product |
United States |
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